N-ethyl-2-oxo-N-[(pyridin-4-yl)methyl]-2H-chromene-3-carboxamide
Overview
Description
N-ethyl-2-oxo-N-[(pyridin-4-yl)methyl]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-oxo-N-[(pyridin-4-yl)methyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with 3-ethyl-4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions. The intermediate product is then subjected to further reactions, including amide formation, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-oxo-N-[(pyridin-4-yl)methyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-ethyl-2-oxo-N-[(pyridin-4-yl)methyl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-ethyl-2-oxo-N-[(pyridin-4-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-oxo-N-[(pyridin-2-yl)methyl]-2H-chromene-3-carboxamide
- N-ethyl-2-oxo-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide
- N-ethyl-2-oxo-N-[(pyridin-5-yl)methyl]-2H-chromene-3-carboxamide
Uniqueness
N-ethyl-2-oxo-N-[(pyridin-4-yl)methyl]-2H-chromene-3-carboxamide is unique due to the specific position of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. This positional variation can lead to differences in biological activity and therapeutic potential .
Properties
IUPAC Name |
N-ethyl-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-20(12-13-7-9-19-10-8-13)17(21)15-11-14-5-3-4-6-16(14)23-18(15)22/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHRVFXVDSVHSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=CC3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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